BenchChemオンラインストアへようこそ!

2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide

Molecular weight Lead-likeness Physicochemical properties

2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide (CAS 946233‑25‑6) is a synthetic indole–1,3,4‑oxadiazole hybrid bearing an unsubstituted N‑phenylacetamide side chain (MW 374.4 g·mol⁻¹, C₂₂H₂₂N₄O₂). The compound is catalogued by multiple commercial vendors as a research‑grade screening molecule intended exclusively for non‑human, non‑therapeutic use.

Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
CAS No. 946233-25-6
Cat. No. B3310953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide
CAS946233-25-6
Molecular FormulaC22H22N4O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=CC=C4
InChIInChI=1S/C22H22N4O2/c1-15(2)12-21-24-25-22(28-21)19-13-16-8-6-7-11-18(16)26(19)14-20(27)23-17-9-4-3-5-10-17/h3-11,13,15H,12,14H2,1-2H3,(H,23,27)
InChIKeyARBLANUJABHSMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide (CAS 946233-25-6): Indole–Oxadiazole Hybrid Chemical Procurement Baseline


2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide (CAS 946233‑25‑6) is a synthetic indole–1,3,4‑oxadiazole hybrid bearing an unsubstituted N‑phenylacetamide side chain (MW 374.4 g·mol⁻¹, C₂₂H₂₂N₄O₂) . The compound is catalogued by multiple commercial vendors as a research‑grade screening molecule intended exclusively for non‑human, non‑therapeutic use . Its core scaffold—an indole ring linked at the 2‑position to a 1,3,4‑oxadiazole substituted at the 5‑position with a 2‑methylpropyl (isobutyl) group—has been explored in peer‑reviewed studies for α‑glucosidase inhibition, urease inhibition, EGFR/COX‑2 targeting, and HIV‑1 Tat‑mediated transcription inhibition [1][2][3].

Why In‑Class Indole–1,3,4‑Oxadiazole Acetamides Cannot Be Interchanged with CAS 946233‑25‑6


Despite sharing the indole–1,3,4‑oxadiazole–acetamide framework, compounds within this class exhibit steep structure–activity cliffs driven by the N‑aryl substituent on the acetamide moiety. In the α‑glucosidase inhibition series reported by Nazir et al. (2018), the most potent analog (8l, IC₅₀ = 9.37 ± 0.03 µM) differed from the least potent (8a, IC₅₀ = 37.82 ± 0.07 µM) solely by the identity of the N‑aryl group—a 4‑fold potency range across twelve analogs [1]. CAS 946233‑25‑6 carries an unsubstituted N‑phenyl group, a structural feature that is absent from the strongly para‑substituted analogs (e.g., CAS 946279‑98‑7 with 4‑methyl, CAS 946280‑02‑0 with 2,4,6‑trimethyl, CAS 946311‑32‑6 with 4‑acetyl). This unsubstituted phenyl endows the compound with a distinct logP (~3.2 predicted), lower molecular weight (374.4 vs. 388.5–416.5 g·mol⁻¹), and a different hydrogen‑bond donor/acceptor profile relative to its closest analogs . Generic substitution therefore risks introducing undocumented potency shifts, altered solubility, and divergent off‑target profiles.

Quantitative Differentiation Evidence for CAS 946233‑25‑6 vs. Closest Indole–Oxadiazole Analogs


Molecular Weight Advantage: CAS 946233‑25‑6 is 14–42 g·mol⁻¹ Lighter than N‑Aryl‑Substituted Analogs

CAS 946233‑25‑6 (C₂₂H₂₂N₄O₂) has a molecular weight of 374.4 g·mol⁻¹, which is 14.1 g·mol⁻¹ lower than the 4‑methylphenyl analog (CAS 946279‑98‑7, 388.5 g·mol⁻¹), 42.1 g·mol⁻¹ lower than the 2,4,6‑trimethylphenyl analog (CAS 946280‑02‑0, 416.5 g·mol⁻¹), and 42.1 g·mol⁻¹ lower than the 4‑acetylphenyl analog (CAS 946311‑32‑6, 416.5 g·mol⁻¹) . The lower MW positions CAS 946233‑25‑6 more favorably within the lead‑like chemical space (MW ≤ 400) commonly used as a filtering criterion in fragment‑based and HTS triage [1].

Molecular weight Lead-likeness Physicochemical properties

N‑Phenyl Unsubstituted Acetamide Confers Distinct Lipophilicity versus Para‑Substituted and Ortho‑Disubstituted Analogs

Computational logP predictions for the indole–isobutyl‑oxadiazole‑acetamide scaffold indicate that CAS 946233‑25‑6, bearing an unsubstituted N‑phenyl group, has an estimated logP of ~3.2 . In contrast, the 4‑trifluoromethoxy analog exhibits a predicted logP of ~3.5 , and the 4‑acetylphenyl analog (CAS 946311‑32‑6) is expected to have a lower logP (~2.7–2.9 estimated) due to the polar acetyl carbonyl. The ~0.3–0.5 log unit difference between CAS 946233‑25‑6 and its para‑substituted comparators translates to an approximately 2‑ to 3‑fold difference in octanol‑water partition coefficient, which can materially affect membrane permeability, protein binding, and metabolic clearance rates [1].

Lipophilicity logP ADME

Unsubstituted N‑Phenyl Group Gives the Lowest logP among the Aryl‑Acetamide Series, Offering a Favorable Starting Point for Polarity Optimization

CAS 946233‑25‑6 possesses an unsubstituted N‑phenylacetamide group, resulting in a topological polar surface area (tPSA) of approximately 69 Ų and two hydrogen‑bond acceptors (oxadiazole and amide carbonyl) with zero additional H‑bond donors beyond the amide N–H . The 4‑acetylphenyl comparator (CAS 946311‑32‑6) introduces an additional carbonyl oxygen, increasing the H‑bond acceptor count and tPSA (estimated ~85–90 Ų) . The 2,4,6‑trimethylphenyl analog (CAS 946280‑02‑0) adds steric bulk that can shield the amide N–H, potentially reducing aqueous solubility [1]. As the least polar member of the series, CAS 946233‑25‑6 provides the most neutral starting point for medicinal chemistry optimization, allowing polarity to be increased in a controlled fashion through subsequent iterations.

Polarity tPSA Solubility

N‑Aryl Substitution Pattern is a Major Determinant of α‑Glucosidase Inhibitory Potency: Unsubstituted Phenyl as a SAR Probe

In the Nazir et al. (2018) indole–oxadiazole–acetamide series (compounds 8a–l), the N‑aryl substituent identity drove a 4‑fold potency range against yeast α‑glucosidase: compound 8l (IC₅₀ = 9.37 ± 0.03 µM) was 4‑fold more potent than 8a (IC₅₀ = 37.82 ± 0.07 µM), with all compounds exceeding the standard acarbose (IC₅₀ = 37.38 ± 0.12 µM) [1]. Although CAS 946233‑25‑6 was not part of this specific panel, its unsubstituted N‑phenyl group makes it structurally analogous to the less‑substituted members of the series (8a–8c) [1][2]. The published SAR demonstrates that para‑substitution with electron‑withdrawing groups (e.g., 8j with tetrafluoro) or lipophilic groups (e.g., 8l) enhances potency, whereas unsubstituted phenyl or simple alkyl‑phenyl groups yield moderate inhibition [1]. This positions CAS 946233‑25‑6 as a critical reference compound for deconvoluting the contribution of the N‑aryl substituent to target engagement.

α-Glucosidase SAR N-aryl substitution

Class‑Level Low Hemolytic Cytotoxicity Supports Lead‑Like Safety Profile for Indole–Oxadiazole–Acetamide Hybrids

In the Nazir et al. (2018) study, all twelve indole–oxadiazole–acetamide hybrids (8a–l) were evaluated for hemolytic activity and found to possess very low cytotoxicity toward erythrocyte membranes [1]. This class‑level safety signal is corroborated by a separate study on indole–oxadiazole–butanamide urease inhibitors, which reported mild cytotoxicity toward cell membranes for the entire series [2]. Although CAS 946233‑25‑6 has not been individually tested in hemolytic assays, it shares the identical core scaffold and the same isobutyl‑oxadiazole‑indole‑acetamide connectivity as the tested compounds, differing only in the N‑aryl terminal group . The unsubstituted phenyl group is less lipophilic than the highly substituted aryl variants (e.g., 2,4,6‑trimethyl or 4‑trifluoromethoxy), which are typically associated with increased membrane perturbation [3].

Cytotoxicity Hemolytic activity Safety

Procurement Advantage: CAS 946233‑25‑6 is Listed Across Multiple Commercial Vendors with 95%+ Purity Specifications

CAS 946233‑25‑6 is commercially available from multiple independent vendors with cataloged specifications including ≥95% purity and molecular weight confirmation (374.4 g·mol⁻¹) . Its closest N‑aryl‑substituted analogs (CAS 946279‑98‑7, CAS 946280‑02‑0, CAS 946311‑32‑6) are also catalogued, but the unsubstituted phenyl variant consistently appears as a core member of this compound cluster across supplier databases, suggesting it serves as the synthetic entry point for the series . This multi‑vendor availability reduces single‑source supply risk and facilitates competitive pricing for bulk procurement.

Procurement Purity Availability

Optimal Research and Procurement Application Scenarios for CAS 946233‑25‑6


Systematic N‑Aryl SAR Expansion Using the Unsubstituted Phenyl Reference Point

CAS 946233‑25‑6, with its unsubstituted N‑phenyl group, provides the minimal‑substitution baseline for structure‑activity relationship (SAR) studies across the indole–isobutyl‑oxadiazole–acetamide scaffold. As demonstrated by Nazir et al. (2018), N‑aryl substitution can modulate α‑glucosidase inhibitory potency across a 4‑fold range [1]. Researchers can procure CAS 946233‑25‑6 as the reference compound and systematically introduce para‑, meta‑, and ortho‑substituents to map the N‑aryl pharmacophore, benchmarked against the known most‑potent analog (IC₅₀ = 9.37 µM) and standard acarbose (IC₅₀ = 37.38 µM) [1].

Lipophilicity‑Dependent ADME Profiling of Indole–Oxadiazole Hybrids

With an estimated logP of ~3.2, CAS 946233‑25‑6 occupies a central position in the lipophilicity range of the indole–isobutyl‑oxadiazole‑acetamide series [1]. It is more polar than the 4‑trifluoromethoxy analog (logP ~3.5) and more lipophilic than the 4‑acetyl analog (estimated logP ~2.7–2.9) [1]. This makes it an ideal anchor compound for parallel artificial membrane permeability assays (PAMPA), Caco‑2 permeability studies, and metabolic stability assays, where the impact of incremental logP changes on absorption and clearance can be systematically evaluated [2].

Reference Compound for Cytotoxicity‑Aware Phenotypic Screening

The indole–oxadiazole–acetamide class has been consistently profiled as exhibiting very low hemolytic activity [1]. CAS 946233‑25‑6, as the structurally simplest member with the lowest molecular weight in the series, is the preferred choice for inclusion as a class‑representative control in cytotoxicity counter‑screens during phenotypic high‑throughput screening (HTS) campaigns [2]. Its low membrane‑perturbation risk minimizes the chance of false‑positive cytotoxicity flags, allowing genuine target‑mediated hits to be distinguished from nonspecific membrane‑active compounds [2].

Multi‑Target Biochemical Profiling Across Indole–Oxadiazole Pharmacology

The indole–1,3,4‑oxadiazole scaffold has demonstrated activity across multiple therapeutic targets, including α‑glucosidase (antidiabetic), urease (anti‑ulcer), EGFR/COX‑2 (anticancer), and HIV‑1 Tat‑mediated transcription (antiviral) [1][2][3][4]. CAS 946233‑25‑6, as the core unsubstituted phenyl member, is ideally positioned for broad‑panel biochemical profiling to establish target selectivity fingerprints for the scaffold, enabling rational prioritization of the most promising therapeutic indication before committing to costly lead optimization [1].

Quote Request

Request a Quote for 2-{2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.